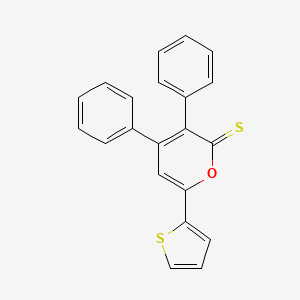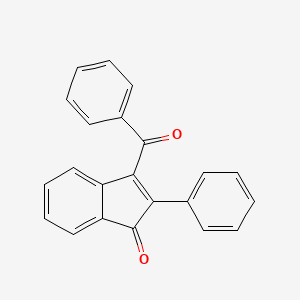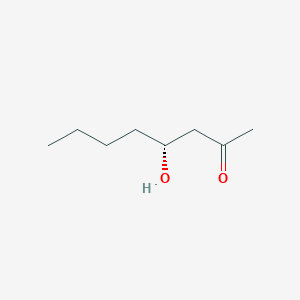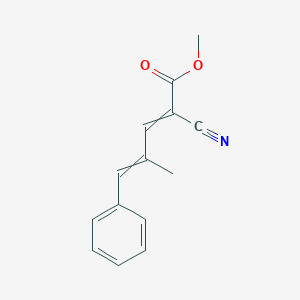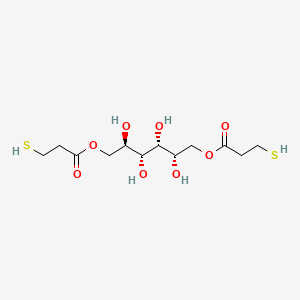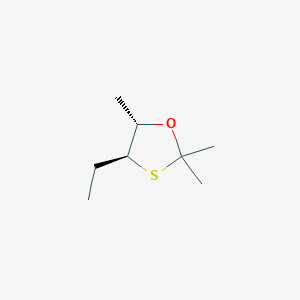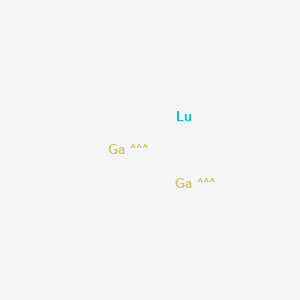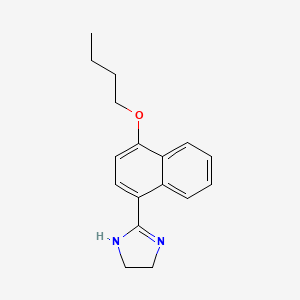
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered ring heterocycles containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-butoxynaphthalene, is prepared by reacting naphthalene with butyl bromide in the presence of a base such as potassium carbonate.
Imidazole Ring Formation: The naphthalene derivative is then reacted with glyoxal and ammonia or an amine under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted imidazole derivatives.
科学研究应用
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antimicrobial agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved depend on the specific biological target.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- 2-(4-Ethoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
- 2-(4-Propoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole
Uniqueness
2-(4-Butoxynaphthalen-1-YL)-4,5-dihydro-1H-imidazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
属性
CAS 编号 |
66052-07-1 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC 名称 |
2-(4-butoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H20N2O/c1-2-3-12-20-16-9-8-15(17-18-10-11-19-17)13-6-4-5-7-14(13)16/h4-9H,2-3,10-12H2,1H3,(H,18,19) |
InChI 键 |
CROYDTFZFJIJNQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=NCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


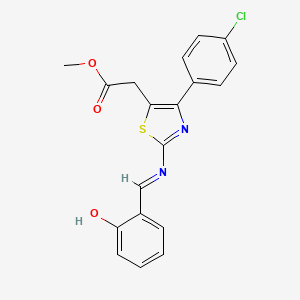


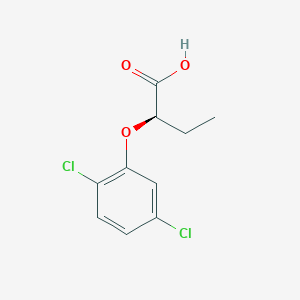

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
